Product packaging for Intropin(Cat. No.:)

Intropin

Cat. No.: B1227524
M. Wt: 154.19 g/mol
InChI Key: VYFYYTLLBUKUHU-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Intropin is the brand name for the chemical compound Dopamine Hydrochloride, a significant catecholamine and phenethylamine that functions as a crucial neurotransmitter and hormone in the human body . With a molecular formula of C8H12ClNO2 and a molecular weight of 189.64 g/mol, it appears as a white to yellow powder that is soluble in water and methanol . It is supplied with a high purity of 99% for research applications. In scientific research, Dopamine Hydrochloride is a vital tool for studying the adrenergic and dopaminergic systems. Its effects are dose-dependent, acting on dopamine receptors at low doses (0.5-2 mcg/kg/min) to produce vasodilation, on beta-1 adrenergic receptors at intermediate doses (2-10 mcg/kg/min) to stimulate myocardial contractility, and on alpha-1 adrenergic receptors at high doses (>10-15 mcg/kg/min) to cause vasoconstriction . This makes it invaluable for in vitro and preclinical investigations into hemodynamics, cardiac output, renal blood flow, and organ perfusion . Beyond its peripheral cardiovascular effects, dopamine is a key neuromodulator in the central nervous system . Research using Dopamine Hydrochloride is fundamental to understanding the pathophysiology and potential treatments for neurological and psychiatric conditions linked to dopamine pathways, such as Parkinson's disease, schizophrenia, and substance abuse . Its role in the mesolimbic pathway is critical for studying reward, motivation, and salience . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals. Key Physical & Chemical Properties • CAS Number: 62-31-7 • Storage Instructions: Keep in a cool place, protected from light, and under nitrogen for optimal stability . • Solubility: Soluble in water, methanol, and dimethyl sulfoxide . • Incompatibilities: Incompatible with strong oxidizing agents and alkaline solutions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12NO2+ B1227524 Intropin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12NO2+

Molecular Weight

154.19 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)ethylazanium

InChI

InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2/p+1

InChI Key

VYFYYTLLBUKUHU-UHFFFAOYSA-O

SMILES

C1=CC(=C(C=C1CC[NH3+])O)O

Canonical SMILES

C1=CC(=C(C=C1CC[NH3+])O)O

Synonyms

3,4 Dihydroxyphenethylamine
3,4-Dihydroxyphenethylamine
4-(2-Aminoethyl)-1,2-benzenediol
Dopamine
Dopamine Hydrochloride
Hydrochloride, Dopamine
Hydroxytyramine
Intropin

Origin of Product

United States

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Intropin’s dose-dependent cardiovascular effects?

  • Methodology : Use in vitro models (e.g., isolated heart preparations like Langendorff perfusion systems) to measure hemodynamic parameters (e.g., left ventricular pressure, coronary flow rate). For in vivo studies, employ rodent or canine models to simulate conditions like shock or heart failure, monitoring blood pressure, renal perfusion, and cardiac output via telemetry or catheterization .
  • Key Metrics : Dose-response curves (threshold, therapeutic, and toxic ranges), receptor affinity assays (α- and β-adrenergic receptors), and biochemical markers (e.g., cAMP levels) to quantify intracellular signaling .

Q. How do researchers standardize protocols for this compound’s renal perfusion studies to ensure reproducibility?

  • Approach : Implement controlled infusion rates (e.g., 1–5 µg/kg/min) in animal models, with strict monitoring of urinary output, glomerular filtration rate (GFR), and electrolyte balance. Use crossover designs to minimize inter-subject variability .
  • Validation : Compare results against established vasodilators (e.g., fenoldopam) or vasoconstrictors (e.g., norepinephrine) to contextualize this compound’s dual vasoactive properties .

Advanced Research Questions

Q. How can contradictory data on this compound’s effects on systemic vs. renal vascular resistance be resolved?

  • Analytical Framework : Conduct systematic reviews with meta-regression to identify confounding variables (e.g., patient comorbidities, co-administered drugs). Use in silico modeling to simulate hemodynamic interactions under varying physiological conditions .
  • Experimental Design : Perform head-to-head studies comparing this compound with selective dopamine receptor agonists (e.g., D1 agonist fenoldopam) in stratified cohorts (e.g., septic vs. cardiogenic shock patients) .

Q. What methodological innovations improve the accuracy of this compound’s dose-response profiling in heterogeneous populations?

  • Techniques : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling with Bayesian adaptive dosing to account for inter-individual variability. Incorporate biomarkers like plasma dopamine levels and real-time hemodynamic monitoring .
  • Data Integration : Use machine learning to analyze high-dimensional datasets (e.g., electronic health records) linking this compound dosing to clinical outcomes (e.g., mortality, organ failure) .

Q. How do researchers address ethical and practical challenges in designing controlled trials for this compound in critical care settings?

  • Ethical Strategy : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use cluster randomization or stepped-wedge designs to balance equipoise and clinical urgency .
  • Regulatory Compliance : Reference IND application guidelines (e.g., 21 CFR Sec. 312.55) for safety reporting and pediatric subpopulation analyses .

Methodological Guidance for Data Analysis

Q. What statistical methods are optimal for analyzing this compound’s biphasic hemodynamic effects?

  • Tools : Multivariate regression to isolate dose-dependent variables (e.g., MAP changes at 2–10 µg/kg/min). Non-linear mixed-effects models (NLMEM) for sparse PK/PD data in critically ill patients .
  • Contradiction Management : Apply sensitivity analyses to assess robustness against outliers or missing data, particularly in studies with small sample sizes .

Q. How can researchers leverage existing clinical trial data to identify understudied applications of this compound?

  • Literature Synthesis : Use PICO framework (Population, Intervention, Comparison, Outcome) to structure systematic reviews. Extract data from repositories like ClinicalTrials.gov , focusing on off-label uses (e.g., hepatorenal syndrome) .
  • Gap Analysis : Map mechanistic studies (e.g., receptor binding assays) to clinical outcomes to prioritize translational research .

Tables for Quick Reference

Table 1 : Key Receptor Targets of this compound and Functional Outcomes

Receptor TypeActivation ThresholdPhysiological EffectResearch Measurement Tool
D10.5–2 µg/kg/minRenal vasodilationGFR, urinary sodium excretion
β1-Adrenergic5–10 µg/kg/minIncreased cardiac contractilityLV dP/dt, echocardiography
α-Adrenergic>10 µg/kg/minSystemic vasoconstrictionMean arterial pressure (MAP)
Source: Compiled from

Table 2 : Common Pitfalls in this compound Research and Mitigation Strategies

PitfallMitigation Strategy
Overlapping receptor activationUse selective antagonists in control groups
Inconsistent dosing protocolsAdopt WHO/ANZICS guidelines for shock management
Confounding by comorbiditiesStratify analysis by disease subtype
Source:

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Intropin
Reactant of Route 2
Intropin

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